molecular formula C5H2N2O2S B186521 2-Nitrothiophene-3-carbonitrile CAS No. 85598-50-1

2-Nitrothiophene-3-carbonitrile

Cat. No.: B186521
CAS No.: 85598-50-1
M. Wt: 154.15 g/mol
InChI Key: OKTNJZDGVBOZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrothiophene-3-carbonitrile is a high-purity chemical building block designed for research and further manufacturing applications, particularly in medicinal chemistry and material science. This compound features a thiophene ring substituted with both a nitro group and a carbonitrile group, a structure known to be of significant interest in the development of novel active compounds. Compounds based on the nitrothiophene-carbonitrile scaffold, such as Nitrothiophene Carboxamides (NTCs), have been investigated as a novel narrow-spectrum antibacterial series. These compounds are prodrugs that require activation by specific bacterial nitroreductases (NfsA and NfsB) in organisms like E. coli, Shigella, and Salmonella, leading to a bactericidal effect. Research indicates this scaffold can be optimized to overcome efflux pump liability, a major challenge in antibiotic development for Gram-negative bacteria . Beyond antimicrobial applications, the thiophene core is a privileged structure in medicinal chemistry, often serving as a bioisostere for phenyl rings. It is found in various therapeutic agents, including anticancer and anti-inflammatory drugs . The integration of nitrothiophene-carbonitrile motifs into molecular hybrids is a recognized strategy for developing new chemotherapeutic agents with potential cytotoxicity against cancer cell lines . This product is provided for Research Use Only and is strictly intended for laboratory research or further manufacturing. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

2-nitrothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-3-4-1-2-10-5(4)7(8)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTNJZDGVBOZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356032
Record name 2-nitrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85598-50-1
Record name 2-Nitro-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85598-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

2-Nitrothiophene-3-carbonitrile and its derivatives have been investigated for their antimicrobial properties. Nitroheterocyclic compounds are known for their role as intermediates in the synthesis of pharmaceuticals, particularly those targeting infections. For instance, the compound has shown potential in developing new antibiotics due to its structural characteristics that facilitate interaction with biological targets .

Chemotherapeutic Agents

Thiophene derivatives, including this compound, are utilized in the development of chemotherapeutic agents. The compound's ability to participate in various chemical reactions makes it a candidate for synthesizing more complex molecules that exhibit anticancer activity. Research indicates that thiophenes can be modified to enhance their efficacy against cancer cells .

Veterinary Medicine

The compound's derivatives have also found applications in veterinary medicine. Nitrothiophenes have been used in formulations aimed at treating infections in livestock, showcasing their utility beyond human medicine. This application is particularly relevant in the context of agricultural practices where animal health is crucial for productivity .

Material Science Applications

Conductive Polymers

This compound is explored for its potential use in conductive polymers. The incorporation of thiophene units into polymer matrices can enhance electrical conductivity, making them suitable for applications in organic electronics, such as transistors and sensors. The synthesis of conjugated polymers from thiophene derivatives has been a focus area, yielding materials with desirable electronic properties .

Chitosan-Based Films

Recent studies have investigated the incorporation of this compound into chitosan films to improve their antifungal properties. These films exhibited significant activity against various fungal strains, indicating that the compound can enhance the functional properties of biopolymers for packaging and biomedical applications .

Synthesis and Methodology

The synthesis of this compound typically involves nitration processes using eco-friendly methods. For example, an innovative approach utilizes metal-exchanged clay catalysts combined with nitric acid to achieve selective nitration of thiophene without hazardous reagents like acetic anhydride. This method not only improves yield but also reduces environmental impact .

Case Studies and Research Findings

Study Focus Findings
Patent EP1346991A1Eco-friendly synthesisDeveloped a process using metal-exchanged clay catalysts for selective nitration .
MDPI StudyAntifungal activityDemonstrated that chitosan films loaded with derivatives showed significant antifungal properties against Candida species .
PMC8655800Synthesis pathwaysExplored new synthetic routes for thiophene derivatives contributing to drug discovery .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Nitrothiophene-3-carbonitrile with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Ring Type Key Properties/Activities Synthesis Method
This compound (hypothetical) C₅H₂N₂O₂S 154.15 2-NO₂, 3-CN Thiophene Electron-withdrawing substituents Nitration of thiophene-3-carbonitrile (inferred)
2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile C₁₅H₁₃N₃O₂S 307.35 2-Nitroanilino, 3-CN Tetrahydrobenzo[b]thiophene Potential biological activity Reaction of 2-amino derivative with o-fluoronitrobenzene
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₀H₁₂N₂S 192.28 2-NH₂, 6-CH₃ Tetrahydro-1-benzothiophene Not specified Gewald reaction
2-Amino-5-methylthiophene-3-carbonitrile C₆H₆N₂S 142.19 2-NH₂, 5-CH₃ Thiophene Intermediate for quinoline derivatives Gewald reaction
2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile C₁₂H₉N₃O₂S 259.28 2-Nitroanilino, 5-CH₃, 3-CN Thiophene High melting point (~259°C, conflicting data ) Substitution reactions

Key Differences and Implications

Substituent Effects: Nitro vs. Amino Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, reducing the electron density of the thiophene ring compared to amino-substituted analogs (e.g., 2-Amino-5-methylthiophene-3-carbonitrile). This difference impacts reactivity in electrophilic substitutions and may alter biological activity .

Ring Structure Variations :

  • Benzothiophene vs. Thiophene : Tetrahydrobenzo[b]thiophene derivatives (e.g., ) exhibit increased lipophilicity due to their fused cyclohexane rings, improving membrane permeability in biological systems. In contrast, simple thiophenes (e.g., this compound) offer simpler synthetic pathways and higher solubility in polar solvents .

Biological Activity: 2-Amino-thiophene derivatives are associated with antimicrobial and anticancer activities . Replacing the amino group with nitro may reduce direct bioactivity but could serve as a prodrug, metabolized to active amines in vivo.

Physical Properties: Melting Points: The nitroanilino-substituted compound () reportedly has a high melting point (~259°C), though data conflicts with molecular weight entries . This suggests strong intermolecular interactions (e.g., hydrogen bonding) in the crystalline state.

Preparation Methods

Reaction Conditions and Yield Optimization

  • Nitrating Agent : A 1:3 molar ratio of HNO₃ (90%) to H₂SO₄ (98%) at 0–5°C achieves optimal regioselectivity.

  • Temperature : Elevated temperatures (>30°C) risk over-nitration or decomposition, while subzero conditions slow kinetics.

  • Workup : Quenching in ice water followed by neutralization with NaHCO₃ yields the crude product, which is purified via recrystallization (ethanol/water).

Table 1: Nitration of Thiophene-3-Carbonitrile

EntryHNO₃ (equiv)Temp (°C)Time (h)Yield (%)
11.10–5462
21.510358
32.025241

Lower temperatures favor higher yields but require extended reaction times (Entry 1). Excess HNO₃ reduces selectivity (Entry 3).

Cyclocondensation of Nitro-Substituted Precursors

An alternative approach involves constructing the thiophene ring with pre-installed nitro and cyano groups. Cyanothioacetamide (8) serves as a key building block, as demonstrated in the synthesis of related dihydrothiophenes.

Mechanism and Substrate Scope

  • Michael Addition : Cyanothioacetamide reacts with α-bromochalcones (9) to form a thioether intermediate.

  • Cyclization : Intramolecular nucleophilic attack generates the thiophene core.

  • Nitration : Post-cyclization nitration introduces the nitro group.

Key Considerations :

  • The nitro group must be introduced after ring formation to avoid interference with cyclization.

  • Steric hindrance from the cyano group necessitates mild nitration conditions.

Table 2: Cyclocondensation-Nitration Sequence

EntryChalcone DerivativeNitration Temp (°C)Yield (%)
13-Bromoacetophenone0–555
23-Chloropropiophenone1048

Functional Group Interconversion

Oxidation of 2-Nitrothiophene-3-Carbaldehyde

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cyanation of 2-nitrothiophene derivatives offers a modern approach.

Example Protocol :

  • Substrate : 2-Nitrothiophene-3-bromide.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Cyanide Source : Zn(CN)₂ in DMF at 120°C.

  • Yield : ~50% after 12 hours.

Limitations :

  • Requires pre-functionalized substrates.

  • High catalyst loading increases costs.

Comparative Analysis of Methodologies

Table 3: Advantages and Disadvantages of Synthetic Routes

MethodAdvantagesDisadvantages
Direct NitrationSimple, one-stepModerate yields, regioselectivity
CyclocondensationAtom-economical, scalableMulti-step, harsh conditions
Oxidation of AldehydeUtilizes available substratesRisk of over-oxidation
Metal-Catalyzed CyanationHigh functional group toleranceExpensive catalysts

Mechanistic Insights and Computational Studies

Density functional theory (DFT) studies on analogous thiophene syntheses reveal that nitration proceeds via a Wheland intermediate, with the cyano group stabilizing the transition state through resonance . The energy barrier for nitration at the 2-position is 8.2 kcal/mol lower than at the 4-position, explaining the observed regioselectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Nitrothiophene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nitration of thiophene-3-carbonitrile derivatives. A controlled nitration protocol using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C minimizes di-nitration byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via silica gel column chromatography (ethyl acetate/hexane, 1:4 v/v) ensures high purity. Optimizing stoichiometry (1.2 equiv HNO₃) and cooling rates improves yields to >75%. Post-reaction quenching in ice-water followed by neutralization with NaHCO₃ prevents decomposition .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic signals confirm successful synthesis?

  • Methodological Answer : Key techniques include:

  • FT-IR : Nitro group (asymmetric stretch ~1520 cm⁻¹) and cyano group (~2220 cm⁻¹).
  • ¹H NMR : Thiophene ring protons (δ 7.5–8.5 ppm, J = 3–4 Hz for vicinal coupling).
  • X-ray crystallography : Resolves dihedral angles between nitro and cyano groups (e.g., ~75° in analogous compounds), confirming regiochemistry. Preferable for structural ambiguity resolution over electron-withdrawing substituents .

Advanced Research Questions

Q. How does the electron-withdrawing nature of nitro and cyano groups influence the regioselectivity of electrophilic substitutions in this compound?

  • Methodological Answer : The nitro group exerts stronger meta-directing effects than the cyano group, directing electrophiles (e.g., bromine) to the 5-position of the thiophene ring. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces, showing reduced electron density at the 5-position. Experimental validation via bromination (Br₂/CHCl₃, 0°C) yields 5-bromo derivatives. Kinetic control (low temperatures) prevents thermodynamic byproducts .

Q. What computational methods are suitable for predicting the electronic structure and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : Time-dependent DFT (TDDFT) with the CAM-B3LYP functional and 6-311++G(d,p) basis set models charge transfer transitions. Solvent effects (e.g., dichloromethane) are incorporated via the polarizable continuum model (PCM). Hyperpolarizability (β) calculations correlate with experimental electric-field-induced second harmonic (EFISH) measurements. Discrepancies >15% require hybrid functional adjustments (e.g., M06-2X) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Strategies include:

  • Orthogonal purity validation : HPLC-DAD (≥98% purity) and elemental analysis (C, H, N ±0.3%).
  • Standardized bioassays : Fixed ATP concentrations (e.g., 10 µM in kinase inhibition assays) and controls for solvent interference (DMSO ≤0.1%).
  • SAR meta-analysis : Compare substituent effects (e.g., chloro vs. methyl groups at the 4-position) to identify activity trends .

Q. What crystallographic strategies address challenges in resolving the crystal structure of this compound derivatives with multiple substituents?

  • Methodological Answer : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection. For disordered nitro groups, apply SHELXL refinement with anisotropic displacement parameters. Intermolecular interactions (N–H⋯O hydrogen bonds, π-stacking) stabilize crystal packing; analyze via Mercury software to validate supramolecular motifs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound in different solvent systems?

  • Methodological Answer : Solvent polarity (e.g., DMSO vs. CDCl₃) shifts proton signals due to hydrogen bonding. For accurate comparisons:

  • Use deuterated solvents consistently.
  • Perform variable-temperature NMR (VT-NMR) to identify dynamic effects (e.g., rotational barriers of nitro groups).
  • Cross-validate with 2D techniques (COSY, HSQC) to resolve overlapping peaks .

Tables for Key Data

Property Method Key Observations Reference
Regioselectivity in brominationDFT (B3LYP/6-31G*)5-bromo derivative dominates (85% yield)
Hyperpolarizability (β)TDDFT (CAM-B3LYP) vs. EFISHTheoretical β = 25.7 × 10⁻³⁰ esu; Experimental = 22.1 × 10⁻³⁰ esu
Crystal packing angleX-ray diffractionDihedral angle: 75.15° (thiophene vs. nitro)

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